

An In-depth Technical Guide to 4-Fluoro-4-methylpiperidine Hydrochloride

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Compound of Interest

Compound Name: 4-Fluoro-4-methylpiperidine hydrochloride

Cat. No.: B1405389

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Fluoro-4-methylpiperidine hydrochloride** (CAS No. 1023305-87-4), a fluorinated saturated heterocycle of significant interest in modern medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, spectroscopic characteristics, and its emerging role as a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with biological targets.^[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tool for medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.^[1] The introduction of a fluorine atom can modulate the basicity (pK_a) of the piperidine nitrogen, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic profile, including its potential for off-target effects such as hERG channel interactions.^[1]

4-Fluoro-4-methylpiperidine hydrochloride, in particular, presents a unique combination of a polar fluorine atom and a small alkyl group at the 4-position, offering a three-dimensional exit vector for further chemical elaboration. This substitution pattern makes it an attractive fragment for fragment-based drug discovery (FBDD) and a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of **4-Fluoro-4-methylpiperidine hydrochloride** is essential for its effective application in research and development.

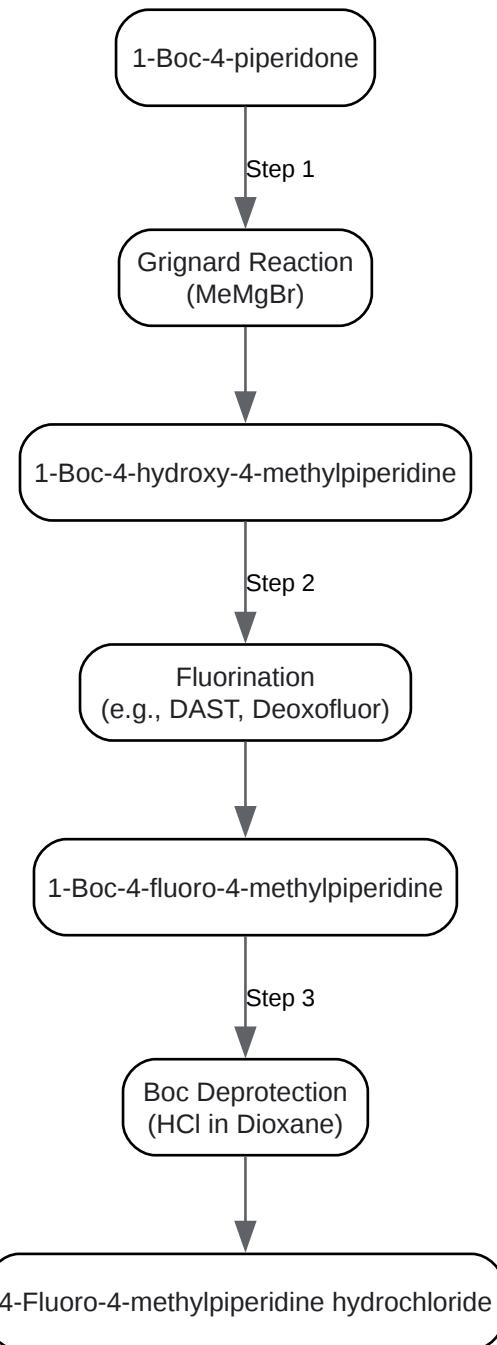
Property	Value	Source(s)
CAS Number	1023305-87-4	[2] [3]
Molecular Formula	C ₆ H ₁₂ FN · HCl	[2]
Molecular Weight	153.63 g/mol	[2]
IUPAC Name	4-fluoro-4-methylpiperidine hydrochloride	[3]
Appearance	Solid (predicted)	[2]
SMILES	CC1(F)CCNCC1.Cl	[2]
InChI Key	LVFDOIZBJXQXEE-UHFFFAOYSA-N	[2]

Synthesis of 4-Fluoro-4-methylpiperidine Hydrochloride: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-4-methylpiperidine hydrochloride** is not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for the preparation of analogous 4-fluoro-4-alkylpiperidines. A common strategy involves the fluorination of a suitable precursor, such as a piperidone or a tertiary alcohol.

Below is a representative, hypothetical protocol for the synthesis, which should be considered a starting point for experimental design and optimization.

Hypothetical Synthetic Workflow



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Caption: Plausible synthetic workflow for **4-Fluoro-4-methylpiperidine hydrochloride**.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

- To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr) dropwise.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Step 2: Fluorination to yield 1-Boc-4-fluoro-4-methylpiperidine

- Dissolve 1-Boc-4-hydroxy-4-methylpiperidine in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.
- Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, in DCM.
- Allow the reaction to stir at -78 °C and then slowly warm to room temperature.
- Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography.

Step 3: Boc Deprotection to yield **4-Fluoro-4-methylpiperidine hydrochloride**

- Dissolve the purified 1-Boc-4-fluoro-4-methylpiperidine in a solution of hydrochloric acid in 1,4-dioxane.

- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield **4-Fluoro-4-methylpiperidine hydrochloride** as a solid.

Spectroscopic Characterization

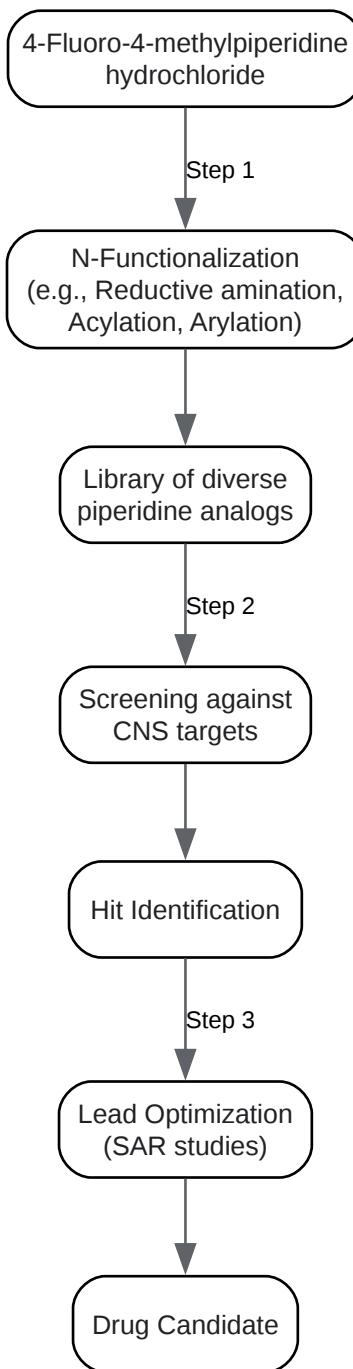
While publicly available, fully assigned spectra for **4-Fluoro-4-methylpiperidine hydrochloride** are limited, chemical suppliers like ChemicalBook indicate the availability of proton nuclear magnetic resonance (¹H NMR) data.^[4] Based on the structure, the following characteristic signals would be expected:

- ¹H NMR: Resonances corresponding to the methyl protons, the four sets of methylene protons on the piperidine ring, and the N-H proton. The signals for the methylene protons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the fluorine atom.
- ¹³C NMR: Signals for the methyl carbon, the quaternary carbon attached to the fluorine, and the methylene carbons of the piperidine ring. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-4-methylpiperidine moiety is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its structural features can be leveraged to optimize key drug properties.

Workflow for Incorporating the Scaffold in Drug Design



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Caption: A generalized workflow for the utilization of **4-Fluoro-4-methylpiperidine hydrochloride** in a drug discovery program.

Key Advantages in Medicinal Chemistry

- Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target liabilities and improving oral bioavailability.
- Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.
- Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring, which can be exploited to enhance binding to a biological target.
- Vector for Further Synthesis: The piperidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing the 4-fluoro-4-methylpiperidine scaffold are not yet prevalent, numerous patents describe the use of related fluorinated piperidines in the development of agents for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[\[5\]](#)[\[6\]](#)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Fluoro-4-methylpiperidine hydrochloride**. The following information is based on general knowledge of similar compounds and should be supplemented with a thorough review of the material safety data sheet (MSDS) from the supplier.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.

- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

4-Fluoro-4-methylpiperidine hydrochloride is a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated stereocenter and a reactive piperidine nitrogen makes it an attractive scaffold for the synthesis of novel compounds with potentially improved pharmacological properties. As the demand for new and effective treatments for CNS and other disorders continues to grow, the strategic use of such fluorinated intermediates is expected to play an increasingly important role in the development of the next generation of therapeutics.

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References

- 1. scientificupdate.com [scientificupdate.com]
- 2. 4-Fluoro-4-methylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]
- 4. 4-Fluoro-4-methylpiperidine hydrochloride(1023305-87-4) 1H NMR spectrum [chemicalbook.com]
- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 6. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

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